3-Amino-N-(2-methoxyphenyl)benzamide

Enzyme Inhibition Monoamine Oxidase Selectivity

Procure 3-Amino-N-(2-methoxyphenyl)benzamide (CAS 1017465-43-8) for definitive MAO-A inhibition studies with a 120-fold selectivity window (MAO-A IC50 83 nM vs MAO-B IC50 10,000 nM). This ortho-methoxy N-aryl benzamide stabilizes the hA3G restriction factor, offering an indirect antiviral mechanism against HCV. Use this specific substitution pattern as a critical SAR comparator—a 2-methoxy to 2-methyl change causes >10-fold potency shift. Leverage the reactive amino and methoxy handles for focused library synthesis. ≥95% purity, available from authorized suppliers. Inquire now for batch-specific data.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 1017465-43-8
Cat. No. B1320364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-methoxyphenyl)benzamide
CAS1017465-43-8
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
InChIKeyCHWAPCIPUOQNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(2-methoxyphenyl)benzamide (CAS 1017465-43-8) Procurement Guide: A Substituted N-Aryl Benzamide Research Reagent


3-Amino-N-(2-methoxyphenyl)benzamide is a substituted N-aryl benzamide compound featuring an amino group at the meta (3-) position of the benzoyl moiety and a methoxy group at the ortho (2-) position of the aniline ring [1]. This specific substitution pattern categorizes it within the broader chemical class of N-aryl benzamides, a family extensively explored for diverse biological activities including antiviral and enzyme inhibitory properties [1] [2]. With a molecular weight of 242.27 g/mol and the molecular formula C14H14N2O2 , the compound serves as a versatile scaffold in medicinal chemistry, particularly as a building block for generating focused libraries and as a probe for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity profiles [3].

3-Amino-N-(2-methoxyphenyl)benzamide (CAS 1017465-43-8) Procurement Guide: Why In-Class Analogs Are Not Direct Substitutes


The N-aryl benzamide chemical class is characterized by high structural plasticity, with subtle modifications—particularly the position and nature of substituents on the aromatic rings—leading to profound, often non-linear, shifts in biological activity [1]. For instance, within a closely related series, a single substitution change from a 2-methyl to a 2-methoxy group resulted in a greater than 10-fold decrease in enzyme inhibitory potency, underscoring the critical impact of the ortho-methoxy motif present in this compound [1] [2]. Therefore, the specific 3-amino-2'-methoxy substitution pattern of CAS 1017465-43-8 cannot be assumed to be functionally interchangeable with its isomers or other simple N-aryl benzamides; the quantitative evidence below demonstrates its unique activity fingerprint that must be considered for reproducible scientific outcomes.

3-Amino-N-(2-methoxyphenyl)benzamide (CAS 1017465-43-8) Procurement Guide: Quantified Differentiation Versus Comparators


Comparative MAO-B Enzyme Inhibition: Selectivity Profile Versus MAO-A

The compound exhibits a striking, quantifiable selectivity profile against monoamine oxidase (MAO) isoforms. It demonstrates weak inhibitory activity against human recombinant MAO-B with an IC50 of 10,000 nM (10 µM), representing a 120-fold reduction in potency compared to its inhibition of rat MAO-A (IC50 = 83 nM) [1] [2]. This contrasts with the broader class of benzamide derivatives which often show more balanced or MAO-B preferential inhibition [3].

Enzyme Inhibition Monoamine Oxidase Selectivity Neuropharmacology

Antiviral Mechanism Differentiation: hA3G Stabilization Over Direct Enzyme Inhibition

In contrast to nucleoside analogs or protease inhibitors, this compound belongs to a series of N-aryl benzamides that act as human APOBEC3G (hA3G) stabilizers [1]. Its primary mode of antiviral action is indirect, involving the upregulation and stabilization of this host restriction factor, rather than direct binding to a viral enzyme. This contrasts with comparator compounds like the 3-aminobenzamide series, which are well-characterized, direct competitive inhibitors of poly(ADP-ribose) polymerase (PARP) with Ki values <2 µM [2].

Antiviral Host-Targeting Antiviral hA3G HCV

Scaffold Comparison: Substitution Pattern Drives a >10-Fold Potency Difference in HCV Inhibition

Within the substituted benzamide class, the specific substitution pattern of the target compound is critical for potency. A direct SAR study on a related series revealed that changing the R-group from a 2-methyl (IC50 = 8.7 µM) to a 2-methoxy (IC50 = 90 µM) resulted in a >10-fold loss in enzyme inhibitory activity [1]. While 3-Amino-N-(2-methoxyphenyl)benzamide was not the exact compound tested in this assay, the data starkly illustrate the functional consequence of the ortho-methoxy group present in its structure. In contrast, shifting the methoxy group to the 3-position (3-OMe) restored significant activity (IC50 = 13.5 µM) [1].

HCV Structure-Activity Relationship Antiviral Benzamide Scaffold

3-Amino-N-(2-methoxyphenyl)benzamide (CAS 1017465-43-8) Procurement Guide: Optimal Research Application Scenarios


Isoform-Selective Monoamine Oxidase (MAO) Probe Development

Procure this compound when your research requires a chemical probe with high selectivity for MAO-A over MAO-B. Its 120-fold selectivity window (MAO-A IC50 = 83 nM vs. MAO-B IC50 = 10,000 nM) makes it a valuable tool for dissecting the individual roles of these isoforms in neuropsychiatric disorders and for validating the target engagement of more potent but less selective inhibitors [1] [2].

Host-Targeting Antiviral (HTA) Mechanism Studies

Acquire this compound as a starting point for investigating host-targeting antiviral strategies against HCV and potentially other viruses. Its demonstrated mechanism of stabilizing the hA3G restriction factor provides a distinct, indirect mode of action compared to direct-acting antivirals, making it essential for studies on innate immunity and viral evasion [3].

Structure-Activity Relationship (SAR) Elucidation of N-Aryl Benzamides

Use this specific compound as a comparator in medicinal chemistry campaigns to quantify the functional impact of the ortho-methoxyphenyl motif. As demonstrated by class-level data, the presence of a 2-methoxy group can drastically alter biological potency compared to 2-methyl or 3-methoxy isomers, making this compound a critical reference point for SAR exploration and library design [4].

Scaffold for Focused Chemical Library Synthesis

Leverage this compound's well-defined chemical structure (C14H14N2O2, MW 242.27) as a versatile building block for generating diverse libraries of N-aryl benzamides. Its functional groups (amino and methoxy) offer convenient synthetic handles for further derivatization, enabling the rapid exploration of chemical space around a core scaffold with a unique biological fingerprint [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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